Cas no 201471-78-5 (Benzene, 1-bromo-2,3-dimethoxy-4-methyl-)
Benzene, 1-bromo-2,3-dimethoxy-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-2,3-dimethoxy-4-methyl-
- 1-bromo-2,3-dimethoxy-4-methylbenzene
- EN300-7437291
- 201471-78-5
- SCHEMBL4922559
- 4-Bromo-2,3-dimethoxytoluene
- NQRZZKAZLGASGY-UHFFFAOYSA-N
- SY393632
- MFCD34840422
- 1-Bromo-2,3-dimethoxy-4-methyl-benzene
- DTXSID70496158
-
- Inchi: 1S/C9H11BrO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3
- InChI Key: NQRZZKAZLGASGY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1OC)OC
Computed Properties
- Exact Mass: 229.99423
- Monoisotopic Mass: 229.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Benzene, 1-bromo-2,3-dimethoxy-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7437291-0.05g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 0.05g |
$491.0 | 2024-05-23 | |
| Enamine | EN300-7437291-0.1g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 0.1g |
$515.0 | 2024-05-23 | |
| Enamine | EN300-7437291-0.25g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 0.25g |
$538.0 | 2024-05-23 | |
| Enamine | EN300-7437291-0.5g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 0.5g |
$561.0 | 2024-05-23 | |
| Enamine | EN300-7437291-1.0g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 1.0g |
$584.0 | 2024-05-23 | |
| Enamine | EN300-7437291-2.5g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 2.5g |
$1147.0 | 2024-05-23 | |
| Enamine | EN300-7437291-5.0g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 5.0g |
$1695.0 | 2024-05-23 | |
| Enamine | EN300-7437291-10.0g |
1-bromo-2,3-dimethoxy-4-methylbenzene |
201471-78-5 | 95% | 10.0g |
$2516.0 | 2024-05-23 |
Benzene, 1-bromo-2,3-dimethoxy-4-methyl- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Benzene, 1-bromo-2,3-dimethoxy-4-methyl-
Benzene, 1-bromo-2,3-dimethoxy-4-methyl
The compound Benzene, 1-bromo-2,3-dimethoxy-4-methyl (CAS No: 201471-78-5) is a highly specialized aromatic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of bromobenzene derivatives and is characterized by its bromine substituent at position 1, methoxy groups at positions 2 and 3, and a methyl group at position 4 on the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in various applications.
Recent studies have highlighted the importance of Benzene, 1-bromo-2,3-dimethoxy-4-methyl in the field of organic synthesis. Its structure serves as a versatile building block for constructing complex molecules due to the reactivity of its bromine atom and the directing effects of its methoxy and methyl groups. The methoxy groups act as strong activating groups, facilitating electrophilic substitution reactions at specific positions on the ring. Meanwhile, the methyl group provides additional steric hindrance and electronic effects that can be exploited in designing synthetic pathways.
In terms of synthesis, Benzene, 1-bromo-2,3-dimethoxy-4-methyl can be prepared through various methods, including Friedel-Crafts alkylation and acylation followed by substitution reactions. Researchers have also explored more environmentally friendly approaches, such as using microwave-assisted synthesis or catalytic systems to enhance reaction efficiency and reduce waste generation. These advancements underscore the growing emphasis on sustainable chemistry practices in modern research.
The compound's applications are diverse and span across multiple disciplines. In pharmaceutical chemistry, Benzene, 1-bromo-2,3-dimethoxy-4-methyl has been utilized as an intermediate in the synthesis of bioactive molecules with potential therapeutic properties. For instance, its derivatives have shown promise in anti-inflammatory and anticancer studies due to their ability to modulate key cellular pathways. Additionally, in materials science, this compound has been incorporated into polymer systems to improve their thermal stability and mechanical properties.
Recent breakthroughs in computational chemistry have further enhanced our understanding of Benzene, 1-bromo-2,3-dimethoxy-4-methyl's electronic structure and reactivity. Advanced quantum mechanical calculations have provided insights into the distribution of electron density across the molecule, which is crucial for predicting its reactivity in different chemical environments. These computational studies have also facilitated the design of novel derivatives with tailored properties for specific applications.
In conclusion, Benzene, 1-bromo-2,3-dimethoxy-4-methyl (CAS No: 201471-78-5) stands out as a significant compound in contemporary chemical research due to its unique structure and versatile reactivity. Its role as a key intermediate in organic synthesis and its potential applications in pharmaceuticals and materials science make it an area of continued interest for researchers worldwide.
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